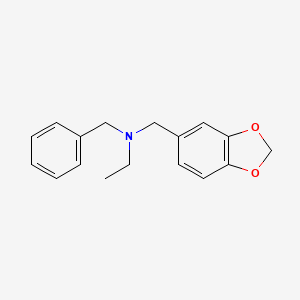![molecular formula C18H21NO B3852261 1-[4-(benzyloxy)benzyl]pyrrolidine](/img/structure/B3852261.png)
1-[4-(benzyloxy)benzyl]pyrrolidine
Descripción general
Descripción
“1-[4-(benzyloxy)benzyl]pyrrolidine” is a compound that falls under the class of pyrrolidines . Pyrrolidines are organic compounds with a five-membered ring structure containing nitrogen . They are used widely in medicinal chemistry to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidines involves various methods. One efficient method is the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method involves the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .
Chemical Reactions Analysis
Pyrrolidines can undergo various chemical reactions. For instance, they can be prepared from very simple materials, such as carbonyl compounds (mainly aromatic aldehydes) and 3-chloropropylamine . A synergistic combination of a nickel catalyst and benzaldehyde enables C (sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .
Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis
1-[4-(benzyloxy)benzyl]pyrrolidine derivatives have been utilized in organic synthesis, particularly in catalytic processes. For instance, Bender and Widenhoefer (2005) demonstrated the use of a platinum catalyst for intramolecular hydroamination, forming pyrrolidine derivatives like 1-benzyl-2-methyl-4,4-diphenylpyrrolidine. This process shows excellent functional group compatibility and low moisture sensitivity, highlighting its utility in synthesizing complex organic molecules (Bender & Widenhoefer, 2005).
Intermediate in Anticancer Drug Synthesis
Zhang et al. (2018) identified 4-(pyrrolidin-1-ylmethyl)benzaldehyde as a critical intermediate for small molecule anticancer drugs. They optimized a high-yield synthetic method for this compound, which is significant in the development of new antitumor drugs and improving the efficiency and safety of existing anticancer medications (Zhang, Cao, Xu, & Wang, 2018).
Development of Pharmaceutical Analogs
Research by Galeazzi et al. (2003) involved synthesizing a conformationally restricted analog of pregabalin, a drug used for neuropathic pain. This study showcased the potential of pyrrolidine derivatives in modifying existing pharmaceuticals to enhance their therapeutic properties or reduce side effects (Galeazzi, Martelli, Mobbili, Orena, & Rinaldi, 2003).
Synthesis of Enzymatic Inhibitors
Lombardo, Fabbroni, and Trombini (2001) reported the synthesis of azasugars, which are enzymatic inhibitors, using a pyrrolidine derivative. These compounds have applications in treating disorders related to enzyme malfunction or overactivity (Lombardo, Fabbroni, & Trombini, 2001).
Chiral Building Blocks in Organic Synthesis
Karlsson and Högberg (2001) explored the asymmetric 1,3-dipolar cycloadditions of chiral azomethine ylides to produce trans-3,4-disubstituted pyrrolidines. These compounds serve as chiral building blocks for the synthesis of enantiopure bioactive pyrrolidines, crucial in the pharmaceutical industry for creating drugs with specific enantiomeric properties (Karlsson & Högberg, 2001).
Electrocatalytic Applications
Lu et al. (2014) studied the electrochemical polymerization of pyrrole containing TEMPO side chains, demonstrating the high electrocatalytic activity of such polymers for oxidation reactions. This research opens avenues for the use of pyrrolidine derivatives in electrocatalysis and the development of new materials for energy conversion and storage applications (Lu, Ma, Yi, Shen, Zhong, Ma, & Li, 2014).
Synthesis of Sialidase Inhibitors
Czollner, Kuszmann, and Vasella (1990) synthesized pyrrolidine derivatives as potential sialidase inhibitors. These compounds are significant in developing treatments for bacterial infections and other diseases where sialidase activity is a factor (Czollner, Kuszmann, & Vasella, 1990).
Propiedades
IUPAC Name |
1-[(4-phenylmethoxyphenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-2-6-17(7-3-1)15-20-18-10-8-16(9-11-18)14-19-12-4-5-13-19/h1-3,6-11H,4-5,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYNBJXDHCHISD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Benzyloxy)benzyl]pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-butoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B3852180.png)
![4-[(4-methyl-1H-imidazol-5-yl)methyl]thiomorpholine](/img/structure/B3852192.png)
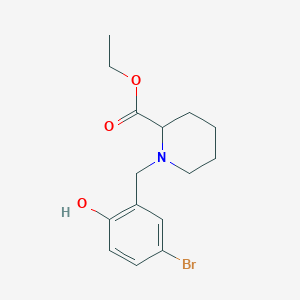
![4-[3-(2-ethyl-1-piperidinyl)-1-propen-1-yl]-N,N-dimethylaniline](/img/structure/B3852204.png)
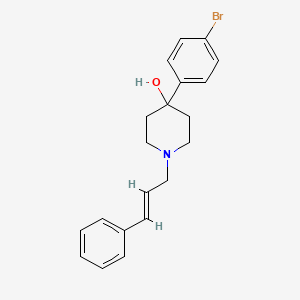
![N,N-diethyl-1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide](/img/structure/B3852228.png)
![N,N-dimethyl-4-{3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-propen-1-yl}aniline](/img/structure/B3852232.png)
![6,8-dichloro-3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4H-chromen-4-one](/img/structure/B3852238.png)
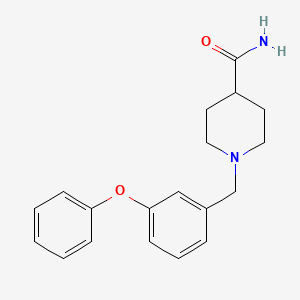
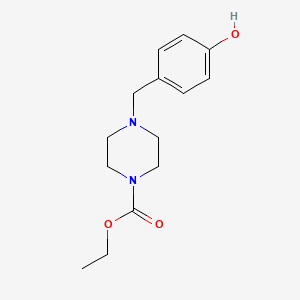
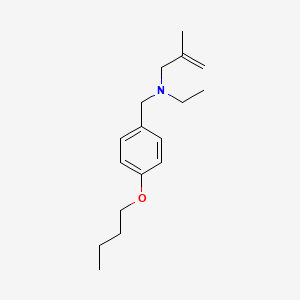
![1,5-dimethyl-2-phenyl-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3852265.png)
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B3852280.png)
